molecular formula C10H14ClN B1164684 Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture

Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture

Cat. No. B1164684
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloropseudoephedrine/chloroephedrine mixture contains two diastereomer contaminants produced during the illicit manufacture of (+)-methamphetamine from pseudoephedrine or ephedrine. These isomers are present as an approximate 60/40 mixture and thought to be representative of that produced in the clandestine lab manufacture of methamphetamine. This product is intended for forensic and research purposes.

Scientific Research Applications

  • Chemical Synthesis and Impurity Profiling : The mixture has been studied in the context of illicit methamphetamine synthesis. Allen and Kiser (1987) explored the stereochemistry, mechanism, synthetic impurities, and analysis of clandestine methamphetamine samples synthesized from ephedrine via reduction of chloroephedrine (Allen & Kiser, 1987).

  • Pharmacological Properties and Toxicity : Varner et al. (2001) studied whether chloroephedrine, a possible contaminant in methamphetamine manufacture, has biological activity that might contribute to methamphetamine-induced cardiovascular toxicity (Varner et al., 2001).

  • Stereochemical Analysis in Drug Synthesis : Płotka et al. (2012) investigated the stereochemical makeup of intermediates found in methylamphetamine manufacture, specifically focusing on the chlorination of ephedrine and pseudoephedrine enantiomers (Płotka et al., 2012).

  • Identification of Marker Impurities : Ko et al. (2012) identified (1S,2S)-1-methylamino-1-phenyl-2-chloropropane as a route-specific marker impurity in the synthesis of methamphetamine from ephedrine or pseudoephedrine via chloroephedrine (Ko et al., 2012).

  • Isolation and Identification in Drug Synthesis : Salouros et al. (2010) described the isolation and structural elucidation of compounds produced during the synthesis of methylamphetamine using the "Emde" procedure, which involves the preparation of chloropseudoephedrine or chloroephedrine (Salouros et al., 2010).

  • GC-MS Analysis of Drug Impurities : Lekskulchai et al. (2000) conducted studies to determine if chloroephedrine intermediates could be detected using a common gas chromatographic-mass spectrometric analytical method (Lekskulchai et al., 2000).

  • Stereochemistry of Chlorination Reactions : Flores-Parra et al. (1998) analyzed the stereochemistry of chlorination reactions with SOCl2 of ephedrine and pseudoephedrine and their derivatives (Flores‐Parra et al., 1998).

properties

Product Name

Chloropseudoephedrine (hydrochloride)/Chloroephedrine (hydrochloride) Mixture

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.